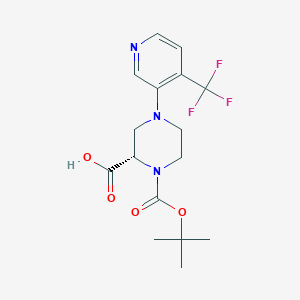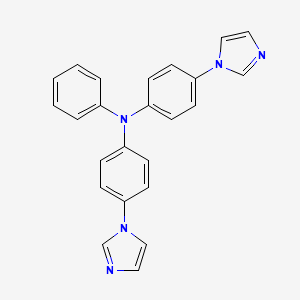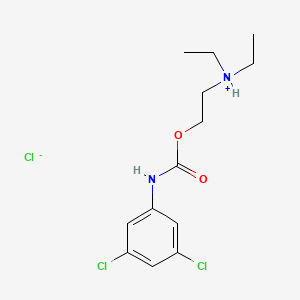![molecular formula C13H22N2O B13730372 1-[2-Aminopropyl(benzyl)amino]propan-2-ol](/img/structure/B13730372.png)
1-[2-Aminopropyl(benzyl)amino]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-Aminopropyl(benzyl)amino]propan-2-ol is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of both an amino group and a hydroxyl group, which makes it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Aminopropyl(benzyl)amino]propan-2-ol typically involves the reaction of benzylamine with 1,2-epoxypropane in the presence of a suitable catalyst. The reaction proceeds through the opening of the epoxide ring by the nucleophilic attack of the amine group, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method involves the use of a fixed-bed reactor packed with a suitable catalyst, allowing for the efficient conversion of the starting materials to the final product under controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-Aminopropyl(benzyl)amino]propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a secondary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and acetic anhydride (Ac2O) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of halides, esters, or other substituted derivatives.
Aplicaciones Científicas De Investigación
1-[2-Aminopropyl(benzyl)amino]propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical drugs.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-[2-Aminopropyl(benzyl)amino]propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pathways involved in its mechanism of action include the modulation of signal transduction pathways and the alteration of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1-Aminopropan-2-ol: A simpler amino alcohol with similar functional groups but lacking the benzyl group.
2-Amino-1-phenylethanol: Contains a phenyl group instead of a benzyl group, leading to different chemical properties.
N-Benzyl-2-aminoethanol: Similar structure but with a different arrangement of functional groups.
Uniqueness
1-[2-Aminopropyl(benzyl)amino]propan-2-ol is unique due to the presence of both the benzyl and amino groups, which confer distinct chemical reactivity and biological activity. This compound’s structure allows for versatile applications in various fields, making it a valuable molecule for research and industrial purposes.
Propiedades
Fórmula molecular |
C13H22N2O |
|---|---|
Peso molecular |
222.33 g/mol |
Nombre IUPAC |
1-[2-aminopropyl(benzyl)amino]propan-2-ol |
InChI |
InChI=1S/C13H22N2O/c1-11(14)8-15(9-12(2)16)10-13-6-4-3-5-7-13/h3-7,11-12,16H,8-10,14H2,1-2H3 |
Clave InChI |
RSXGAEPLEHQTKS-UHFFFAOYSA-N |
SMILES canónico |
CC(CN(CC1=CC=CC=C1)CC(C)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,5S)-8-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B13730303.png)

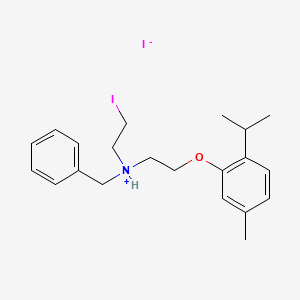
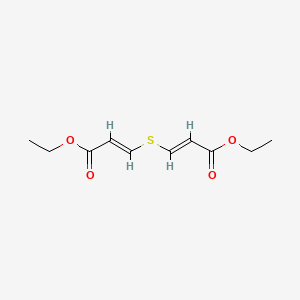

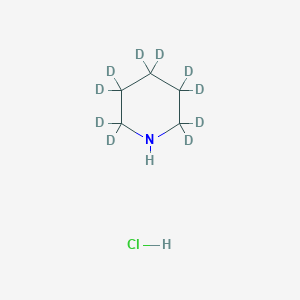
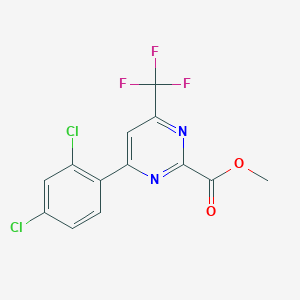
![(3N-[(2S,3S)-2-Amino-3-methyl-pentanoyl]-1,3-thiazolidine)hemifumarate](/img/structure/B13730335.png)

![2-Amino-8-iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13730348.png)
